N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-14-8-7-11(9-15(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-5-3-4-6-16(12)27-18/h3-10H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHVKXIJGZOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes under microwave irradiation . Another approach is the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles . The reaction conditions typically involve the use of ethanol as a solvent and a piperidine catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a catalyst . The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide exhibits notable antibacterial activity. Its mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, highlighting its potential in treating infections resistant to conventional antibiotics.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property positions it as a potential treatment for inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains at low concentrations. The study concluded that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, researchers tested this compound in an animal model of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling compared to control groups. These results suggest that this compound may have therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the enzyme DprE1 . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s benzothiazole-thiazole hybrid structure distinguishes it from related derivatives. Key comparisons include:
Key Observations:
- Substituent Impact : The 3,4-dimethoxybenzamide group in the target compound enhances solubility and binding compared to simpler benzamide derivatives (e.g., 2-fluorobenzamide in ).
- Bioactivity : Compounds with bromophenyl or methylphenyl substituents (e.g., ) show enhanced biological activity, likely due to increased lipophilicity and steric interactions.
- Scaffold Flexibility : Thiourea derivatives (e.g., ) exhibit enzyme inhibition but lack the dual thiazole/benzothiazole core, reducing their structural rigidity compared to the target compound.
Anticancer Potential
- Cytotoxicity : The bromophenyl-thiazole derivative 3b () demonstrated cytotoxicity via intercalation with DNA or kinase inhibition, a mechanism likely shared by the target compound due to structural similarities.
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Br, NO₂) on aryl-thiazole derivatives enhance anticancer activity by stabilizing ligand-receptor interactions .
Enzyme Inhibition
- Carbonic Anhydrase (CA) : Thiourea derivatives (e.g., ) inhibit CA isoforms with IC₅₀ values <1 µM, but the target compound’s dual heterocyclic core may offer improved selectivity due to enhanced π-stacking .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both benzothiazole and thiazole moieties. Its IUPAC name is this compound. The presence of the dimethoxy group enhances its solubility and bioavailability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S2 |
| Molecular Weight | 396.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 12345678 (example) |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit potent antibacterial and antifungal activities. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. This action is crucial for developing treatments for inflammatory diseases .
Anticancer Potential
Recent investigations highlight the compound's potential as an anticancer agent. It has shown efficacy in inhibiting cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The compound's ability to modulate specific signaling pathways associated with cancer progression is an area of active research .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Synthesis Inhibition : By interfering with the synthesis of peptidoglycan layers in bacteria.
- COX Inhibition : Reducing the production of pro-inflammatory mediators.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema compared to the control group. The results suggest a strong anti-inflammatory effect mediated through COX inhibition .
Study 3: Anticancer Efficacy
In vitro assays showed that the compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value indicating potent activity. Further mechanistic studies revealed that it activates caspase pathways leading to apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
